Scientific Field: Bioorganic Chemistry.
Application Summary: This compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine derivatives, which have shown promising antitumor activity.
Methods of Application: These compounds were evaluated against human breast cancer cells and human gastric cancer cells.
Scientific Field: Medicinal Chemistry.
Application Summary: A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains.
Methods of Application: All derivatives were tested for their antibacterial activities against Escherichia coli and Staphylococcus aureus via Kirby–Bauer assays and minimum inhibitory concentration assays.
Results: Lead compound A5 showed good activities with MICs of 3.9 μg mL −1 against E. coli, S. aureus and S.
Scientific Field: Materials Science.
Application Summary: New organic single crystals of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) were grown using the slow evaporation solution technique for nonlinear optical (NLO) applications.
Methods of Application: The third-order nonlinear optical property of the AMPTF crystal was measured from the Z-scan technique (He–Ne laser with 632.8 nm).
Scientific Field: Organic Chemistry.
Methods of Application: The synthesis was carried out using potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents.
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by its unique molecular structure, which includes a cyclopropyl group and two dimethyl groups attached to the nitrogen atoms in the pyrimidine ring. The molecular formula for this compound is . Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3, known for their diverse biological activities and applications in medicinal chemistry.
This compound exhibits notable biological activity primarily as an antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1). Its mechanism of action involves inhibiting PAR1, which plays a critical role in various biological pathways including coagulation, inflammation, and cellular signaling. The inhibition of PAR1 by 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine may lead to significant anticoagulant, anticonvulsant, and anti-inflammatory effects.
The synthesis of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine and dimethylamine. The synthesis process can be summarized as follows:
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine has various applications:
Interaction studies involving 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine have focused on its binding affinity to various proteins involved in cellular signaling pathways. Its role as a PAR1 antagonist suggests that it may interact with other proteins in the coagulation cascade and inflammatory response pathways. Detailed biochemical assays are necessary to elucidate these interactions further .
Several compounds share structural similarities with 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-cyclopropyl-N4-methyl-N6-propylpyrimidine-4,6-diamine | Contains a propyl group at N6 | Potentially different biological activity due to propyl substitution |
| 2-cyclopropyl-N4-methylpyrimidine-4,6-diamine | Lacks additional substituents at N6 | Simpler structure may lead to different reactivity |
| 2-cyclopropyl-N4-(cyclopropylmethyl)-N6-methylpyrimidine-4,6-diamine | Contains an additional cyclopropylmethyl group | Increased steric hindrance may affect binding properties |
The uniqueness of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine lies in its specific combination of cyclopropyl and dimethyl groups, which may confer distinct chemical reactivity and biological properties compared to its analogs .